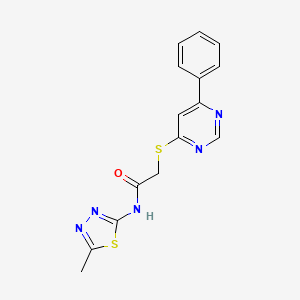![molecular formula C26H26FN5OS B2926092 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1239717-16-8](/img/structure/B2926092.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolidine ring, and a thiazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, pyrazolidine, and thiazole rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the piperazine ring is known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
Research has extensively explored molecular interactions of structurally similar compounds with receptors, showcasing their potential in drug discovery. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor demonstrated the compound's antagonistic activity through conformational analyses and pharmacophore modeling. This research offers insights into how similar compounds, including [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, might interact with biological targets, providing a foundation for developing new pharmacotherapeutic agents (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety highlight the importance of structural analysis in understanding the physicochemical properties of such compounds. Studies like these pave the way for the rational design of new compounds with optimized pharmacological profiles, underscoring the significance of structural elucidation in the development of therapeutics (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Activity
Research into pyrazole derivatives has shown promising antimicrobial and anticancer activities. For instance, a series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one derivatives exhibited significant in vitro antimicrobial and anticancer activity. These findings suggest that compounds like [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone could have potential applications in treating microbial infections and cancer (H. Hafez et al., 2016).
Novel Therapeutic Applications
The exploration of novel therapeutic applications for pyrazole and related compounds is an ongoing area of research. The synthesis and pharmacological evaluation of thioxothiazolidin-4-one derivatives, for example, have demonstrated potential in anticancer therapy by inhibiting tumor growth and angiogenesis. This suggests that structurally related compounds, including [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, may also possess similar therapeutic potential, opening new avenues for the treatment of various cancers (S. Chandrappa et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5OS/c1-16-4-5-17(2)23(14-16)31-10-12-32(13-11-31)26(33)22-15-21(29-30-22)24-18(3)28-25(34-24)19-6-8-20(27)9-7-19/h4-9,14,21-22,29-30H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCDJZPRYIZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CC(NN3)C4=C(N=C(S4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
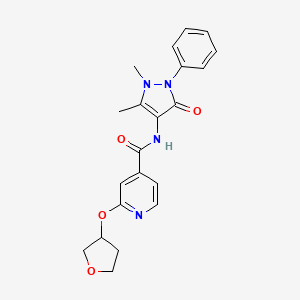
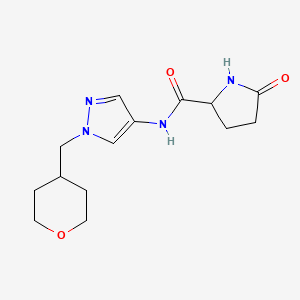
![2-Methyl-4-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2926014.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)
![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)
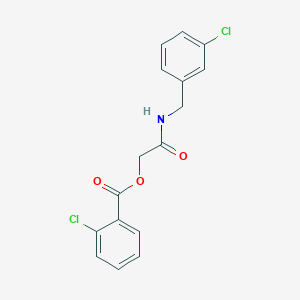

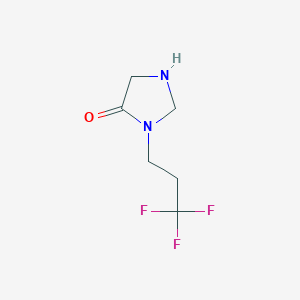
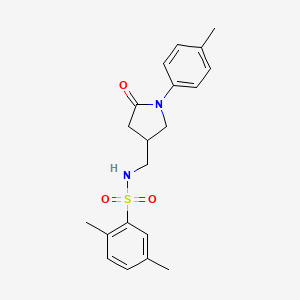
![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)
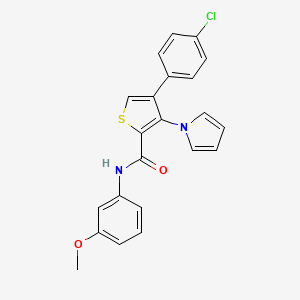
![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)
